1-(1,5-Naphthyridin-3-yl)ethanon

Übersicht

Beschreibung

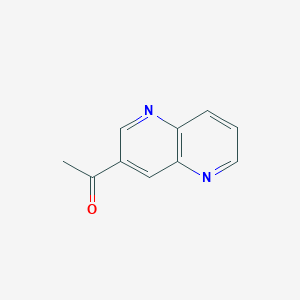

1-(1,5-Naphthyridin-3-yl)ethanone is an organic compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol It is a derivative of naphthyridine, a heterocyclic compound containing two nitrogen atoms in its structure

Wissenschaftliche Forschungsanwendungen

1-(1,5-Naphthyridin-3-yl)ethanone has a wide range of applications in scientific research, including:

Wirkmechanismus

Target of Action

1,5-naphthyridine derivatives, a class of compounds to which 1-(1,5-naphthyridin-3-yl)ethanone belongs, have been reported to exhibit a variety of biological activities

Mode of Action

It is known that 1,5-naphthyridine derivatives can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially influence the compound’s mode of action.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives, it is plausible that this compound may interact with multiple biochemical pathways .

Result of Action

One study reported that a compound structurally similar to 1-(1,5-naphthyridin-3-yl)ethanone displayed inhibitory activity against aurora kinases a and b

Biochemische Analyse

Biochemical Properties

1-(1,5-Naphthyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkyl halides, forming N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates

Cellular Effects

1-(1,5-Naphthyridin-3-yl)ethanone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of 1-(1,5-Naphthyridin-3-yl)ethanone involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are fundamental to understanding how the compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1,5-Naphthyridin-3-yl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 1-(1,5-Naphthyridin-3-yl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

1-(1,5-Naphthyridin-3-yl)ethanone is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1-(1,5-Naphthyridin-3-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

1-(1,5-Naphthyridin-3-yl)ethanone is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy .

Vorbereitungsmethoden

The synthesis of 1-(1,5-Naphthyridin-3-yl)ethanone typically involves the thermal condensation of primary aromatic amines with the carbonyl group of β-ketoesters, followed by cyclization of the corresponding Schiff base intermediates . Another method involves a one-pot protocol including a four-component condensation reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one, 1,1-bis(methylthio)-2-nitroethylene, and aliphatic amine or diamines under catalyst-free and mild reaction conditions .

Analyse Chemischer Reaktionen

1-(1,5-Naphthyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using peracids, leading to the formation of mono N-oxide derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield different reduced forms of the compound.

Common reagents and conditions used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic or nucleophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

1-(1,5-Naphthyridin-3-yl)ethanone can be compared with other similar compounds, such as:

- 1-(5-Methoxypyridin-3-yl)ethanone

- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of 1-(1,5-Naphthyridin-3-yl)ethanone lies in its naphthyridine core, which imparts distinct chemical reactivity and biological activity compared to other related compounds.

Conclusion

1-(1,5-Naphthyridin-3-yl)ethanone is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it a valuable tool for chemists, biologists, and industrial researchers alike.

Biologische Aktivität

1-(1,5-Naphthyridin-3-yl)ethanone is a chemical compound notable for its unique naphthyridine structure, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(1,5-Naphthyridin-3-yl)ethanone is C_11H_9N_O, with a molecular weight of approximately 172.18 g/mol. The compound features a ketone functional group attached to the naphthyridine ring at the 1-position, which is crucial for its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1-(1,5-Naphthyridin-3-yl)ethanone exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against strains of Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The compound's anticancer activities have garnered attention in medicinal chemistry. In vitro studies suggest that 1-(1,5-Naphthyridin-3-yl)ethanone induces apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it has been observed to affect pathways related to the mTOR signaling cascade, which is critical in cancer biology .

The biological activity of 1-(1,5-Naphthyridin-3-yl)ethanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cellular metabolism and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Gene Expression Modulation : It influences the expression of genes associated with apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(1,5-Naphthyridin-3-yl)ethanone, a comparison with structurally similar compounds is essential. The following table highlights some related compounds and their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(3-Pyridyl)ethanone | Pyridine derivative | Antimicrobial activity |

| 2-Aminoquinoline | Quinoline derivative | Anticancer properties |

| 4-Hydroxyquinoline | Hydroxyquinoline | Antiviral activity |

| 1-(2-Methylquinolin-3-yl)ethanone | Methylated quinoline | Antibacterial properties |

This comparison underscores the distinct biological profile of 1-(1,5-Naphthyridin-3-yl)ethanone due to its specific naphthyridine framework.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 1-(1,5-Naphthyridin-3-yl)ethanone:

- Antimicrobial Efficacy Study : A study tested various concentrations of 1-(1,5-Naphthyridin-3-yl)ethanone against bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 25 μg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Anticancer Activity Assessment : In vitro assays conducted on human cancer cell lines revealed that treatment with 10 μM of 1-(1,5-Naphthyridin-3-yl)ethanone resulted in a significant reduction in cell viability (up to 70%) within 48 hours, indicating strong anticancer effects.

Eigenschaften

IUPAC Name |

1-(1,5-naphthyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCLQROIFXPZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627355 | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246088-62-9 | |

| Record name | Ethanone, 1-(1,5-naphthyridin-3-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,5-Naphthyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.